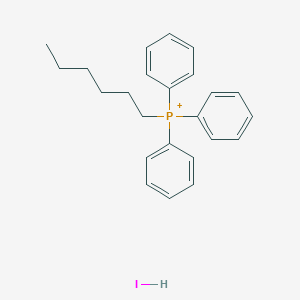

Hexyl(triphenyl)phosphanium;hydroiodide

Description

Hexyl(triphenyl)phosphanium hydroiodide (C24H28IP) is a quaternary phosphonium salt featuring a hexyl chain attached to a triphenylphosphonium core and an iodide counterion. It belongs to a broader class of phosphonium ionic liquids and catalysts, which are valued for their thermal stability, tunable solubility, and applications in organic synthesis and transition metal catalysis . This compound’s structure balances lipophilicity (from the hexyl chain) and ionic character (from the phosphonium center), making it suitable for biphasic catalytic systems and specialized syntheses.

Properties

Molecular Formula |

C24H29IP+ |

|---|---|

Molecular Weight |

475.4 g/mol |

IUPAC Name |

hexyl(triphenyl)phosphanium;hydroiodide |

InChI |

InChI=1S/C24H28P.HI/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1; |

InChI Key |

NSQDXDMFAYCVFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexyl(triphenyl)phosphanium;hydroiodide typically involves the reaction of triphenylphosphine with hexyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often performed in an inert atmosphere to avoid oxidation. The general reaction scheme is as follows:

P(C6H5)3+C6H13I→[C6H13P(C6H5)3]+I−

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexyl(triphenyl)phosphanium;hydroiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form Hexyl(triphenyl)phosphine oxide.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding phosphine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Oxidation: Hexyl(triphenyl)phosphine oxide.

Substitution: Various substituted phosphonium salts.

Reduction: Hexyl(triphenyl)phosphine.

Scientific Research Applications

Hexyl(triphenyl)phosphanium;hydroiodide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound has been studied for its potential use in targeting specific biological pathways due to its ability to interact with cellular components.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

Industry: It is used in the synthesis of various organophosphorus compounds that have applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of Hexyl(triphenyl)phosphanium;hydroiodide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can target specific enzymes and proteins, leading to the inhibition of key metabolic pathways. In cancer cells, it induces apoptosis by activating caspases and other pro-apoptotic factors.

Comparison with Similar Compounds

Key Differences :

- Alkyl Chain Length : Longer chains (e.g., trihexyltetradecyl) enhance hydrophobicity and thermal stability but reduce solubility in polar solvents. Hexyl(triphenyl)phosphanium iodide strikes a balance between lipophilicity and ionic reactivity .

- Reactivity : Methyl and benzyl derivatives are more reactive in Wittig and alkylation reactions due to shorter alkyl chains, while hexyl variants favor catalyst immobilization in ionic liquids .

Counterion Variants

The counterion significantly influences solubility, stability, and reactivity:

Key Differences :

- Iodide vs. Chloride/Bromide : Iodide salts (e.g., hexyl(triphenyl)phosphanium iodide) are less soluble in water but more reactive in nucleophilic substitutions. Bromide and chloride salts are preferred in aqueous-phase catalysis .

- Dual Counterions: Triphenylphosphine diiodide (I2-PPh3) serves as an iodine source in halogenation reactions, unlike mono-counterion salts .

Functionalized Derivatives

Specialized phosphonium salts with functional groups enable niche applications:

Key Differences :

- Biomedical Use: Fluorobenzyl derivatives (e.g., 18F-FBnTP) target mitochondria for imaging, unlike non-fluorinated phosphonium salts .

- Deuterated Variants : Deuterated methyl groups aid in mechanistic studies without altering chemical behavior .

Physical and Chemical Properties

Limited data exist for hexyl(triphenyl)phosphanium iodide, but trends can be inferred:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.